N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide
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Overview
Description
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is related to the class of organic compounds known as alpha amino acid amides . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The exact structure of the compound can be determined using two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) .Chemical Reactions Analysis
The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives, such as this compound, against mild steel corrosion in 1 mol L−1 HCl solution has been studied . The compounds showed outstanding inhibition performance, behaving as mixed-type inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide has a yield of 68%, appears as a white powder, and has a melting point of 160–164°C. Its IR spectrum is as follows: ν, cm−1: 3440 (O–H), 3290 (N–H), 1664 (C=O), 1585 (C=N), 1286 (C–F) .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridinones
This compound is used in the synthesis of imidazo[1,2-a]pyridinones . The process involves a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This novel protocol features extremely mild conditions, broad substrate scope, and high reaction efficiency .
Pharmaceutical Applications
Some imidazo[1,2-a]pyridinone compounds, which can be synthesized using this compound, can be used as drugs to treat various conditions . These include gastric ulcers, diabetes, and psychosis . They are especially useful in the treatment of tumors .
Organic Synthesis
The compound is used in modern organic synthesis . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis as they are widespread in biologically active molecules and natural products .
Radical Cascade Sequences
The compound is used in radical cascade sequences for ring-forming transformations . These deliver targeted molecular assemblies . Among various synthetic approaches, relay processes mediated by radical 1,n-hydrogen atom transfer (1,n-HAT, n = 5 or 6) displayed a diversity of synthetic tools to assemble cyclic structural scaffolds with remarkable features .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives, which can be synthesized using this compound, have great potential in several research areas . One of these is the field of optoelectronic devices .
Sensors
Another application of imidazo[1,2-a]pyridine derivatives is in the development of sensors . These sensors can be used in various technological applications .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives are also used in the development of anti-cancer drugs . These drugs can be used in the treatment of various types of cancer .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridine derivatives are used as emitters for confocal microscopy and imaging . This makes them useful in various scientific and medical research applications .
Future Directions
The future directions for this compound could involve further exploration of its anticancer activity, as well as its potential use as a corrosion inhibitor . Additionally, developing convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNMMIUKVOGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide |
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